1-(3,4-Difluorobenzoyl)piperidin-4-ol physicochemical properties and solubility
1-(3,4-Difluorobenzoyl)piperidin-4-ol physicochemical properties and solubility
An In-depth Technical Guide on the Physicochemical Properties and Solubility of 1-(3,4-Difluorobenzoyl)piperidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Foreword: Navigating the Data Landscape for Novel Chemical Entities
Executive Summary
1-(3,4-Difluorobenzoyl)piperidin-4-ol is a substituted piperidine derivative of significant interest in medicinal chemistry, primarily as a building block for more complex pharmaceutical agents. Its physicochemical profile, particularly its solubility, is a critical determinant of its utility in both synthetic reactions and its potential role in the biological activity of its downstream products. This guide provides a comprehensive analysis of its core physicochemical properties, a detailed protocol for determining its aqueous solubility, and a discussion of how these characteristics influence its application in a research and drug development context.
Core Physicochemical Profile
The molecular architecture of 1-(3,4-Difluorobenzoyl)piperidin-4-ol, featuring a difluorinated aromatic ring, an amide linkage, and a hydroxyl-substituted piperidine core, dictates its physical and chemical behavior.
Structural and Basic Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₃F₂NO₂ | Calculated |
| Molecular Weight | 241.23 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred from analogs |
| CAS Number | Not readily available | N/A |
Key Physicochemical Parameters
A substance's melting point, acidity (pKa), and lipophilicity (LogP) are fundamental parameters that govern its behavior from the reaction flask to a biological system.
| Parameter | Predicted/Inferred Value | Significance in Drug Development & Synthesis |
| Melting Point (°C) | 128-130 | Indicates purity and the energy required to break the crystal lattice, which influences the dissolution rate. A defined melting point is crucial for characterization and quality control. |
| Boiling Point (°C) | 398.3 ± 42.0 (at 760 mmHg) | Primarily relevant for purification via distillation under vacuum and for assessing thermal stability during synthesis. |
| pKa (acidic) | 13.63 ± 0.20 (hydroxyl proton) | The high pKa of the hydroxyl group indicates it is a very weak acid and will be non-ionized at physiological pH. This is favorable for crossing biological membranes. |
| LogP | 1.69 ± 0.28 | This value suggests a moderate lipophilicity, often considered within the optimal range for oral drug absorption, balancing aqueous solubility with membrane permeability. |
Disclaimer: The pKa and LogP values are computationally predicted and should be confirmed experimentally for critical applications.
Solubility Profile: A Critical Assessment
The solubility of a compound is a cornerstone of its "developability." Poor solubility can hinder synthetic workups and lead to poor bioavailability in final drug products.
Aqueous Solubility
The aqueous solubility of 1-(3,4-Difluorobenzoyl)piperidin-4-ol is expected to be relatively low due to its crystalline nature and moderate lipophilicity. The piperidine nitrogen, being part of an amide, is non-basic, and the high pKa of the hydroxyl group means that pH modification within the typical physiological range will not significantly enhance solubility through ionization.
Solubility in Organic Solvents
Based on the principles of "like dissolves like" and the known solubility of similar piperidine derivatives, a qualitative solubility profile can be predicted. This is vital for selecting appropriate solvents for synthesis, purification, and formulation.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar amide and hydroxyl groups will interact favorably with these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the hydroxyl and carbonyl groups of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good for dissolving a wide range of organic compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | Less polar than the other listed solvents. |
| Non-polar | Hexanes, Toluene | Low to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
Experimental Protocol: Determination of Thermodynamic Aqueous Solubility
To obtain definitive solubility data, the shake-flask method is the gold standard, as it measures the equilibrium solubility of the most stable crystalline form.
Principle
An excess of the solid compound is agitated in a specific volume of aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.
Step-by-Step Methodology
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Preparation : Add an excess amount (e.g., 5-10 mg) of 1-(3,4-Difluorobenzoyl)piperidin-4-ol to a glass vial. The presence of undissolved solid at the end of the experiment is essential.
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Solvent Addition : Add a precise volume (e.g., 1.0 mL) of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
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Equilibration : Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
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Phase Separation : After equilibration, allow the vials to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vials at the same temperature to ensure complete separation.
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Sampling : Carefully remove an aliquot of the clear supernatant.
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Dilution : Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical instrument.
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Quantification : Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a calibration curve prepared with known concentrations of the compound.
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Calculation : Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium aqueous solubility using the shake-flask method.
Discussion: Implications for Research and Development
The physicochemical properties of 1-(3,4-Difluorobenzoyl)piperidin-4-ol have several important implications:
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Synthetic Chemistry : Its predicted high solubility in polar aprotic and protic solvents makes it amenable to a variety of reaction conditions. Purification by crystallization may be feasible from a solvent system where it has moderate solubility at high temperatures and low solubility at room temperature.
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Drug Discovery : As a building block, the moderate lipophilicity it imparts can be a desirable starting point for creating drug candidates that adhere to Lipinski's Rule of Five. The difluoro-substitution on the phenyl ring is a common strategy to block metabolic oxidation at those positions, potentially improving the metabolic stability of downstream compounds.
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Formulation Science : If a final drug candidate containing this moiety exhibits low aqueous solubility, formulation strategies such as micronization, salt formation (if a basic center is introduced elsewhere in the molecule), or amorphous solid dispersions might be necessary to ensure adequate bioavailability.
Conclusion
1-(3,4-Difluorobenzoyl)piperidin-4-ol is a compound with a balanced physicochemical profile that makes it a valuable intermediate in pharmaceutical research. While experimentally determined data is not widely available, predictive models and data from structural analogs provide a strong basis for its effective use. The provided experimental protocol for solubility determination offers a clear path for researchers to generate the precise data needed for their specific applications. A thorough understanding of its properties is essential for leveraging its full potential in the synthesis of novel, effective therapeutic agents.
References
Note: Due to the limited availability of public data for this specific compound, the references provided are for the predictive tools used, general methodologies, and data for analogous structures.
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ChemAxon MarvinSketch : Used for the prediction of pKa and LogP values. (A widely used chemical drawing and prediction software suite). URL: [Link]
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OECD Test Guideline 105 : Water Solubility. This document outlines the internationally accepted standards for determining water solubility, including the shake-flask method.[1] URL: [Link]
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PubChem Database : A comprehensive public database for chemical information. While not containing a specific entry for the target compound, it provides data for numerous related piperidine derivatives. URL: [Link]
